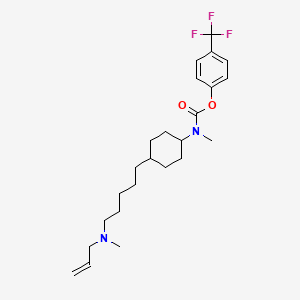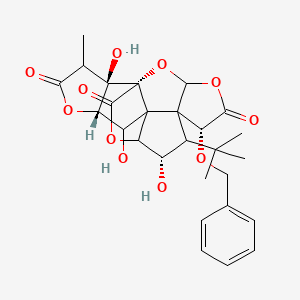![molecular formula C24H24N6O B10771496 5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “PMID21939274C2” is a synthetic organic molecule that has garnered attention in the field of pharmacology for its potential therapeutic applications. It is classified as a small molecular drug and is currently under investigation for its efficacy in treating various diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “PMID21939274C2” involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Chemical Reduction: Using reducing agents to convert precursor molecules into the desired compound.
Deposition-Precipitation: A method where the compound is deposited onto a substrate and then precipitated out of solution.
Impregnation: A technique where the compound is impregnated into a solid support.
Industrial Production Methods: Industrial production of “PMID21939274C2” likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Continuous Flow Reactors: For efficient and scalable production.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
化学反应分析
Types of Reactions: “PMID21939274C2” undergoes various chemical reactions, including:
Oxidation: Where the compound gains oxygen or loses hydrogen.
Reduction: Where the compound gains hydrogen or loses oxygen.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
“PMID21939274C2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential to treat various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of “PMID21939274C2” involves its interaction with specific molecular targets within the body. It may act by:
Binding to Receptors: Modulating the activity of specific receptors involved in disease pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that contribute to disease progression.
Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular responses
相似化合物的比较
“PMID21939274C2” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: GTPL5744, PubChem CID 73755152.
Uniqueness: “PMID21939274C2” may have unique binding affinities, selectivity, and efficacy profiles compared to other similar compounds
属性
分子式 |
C24H24N6O |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
5-(4-cyano-3-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N6O/c1-15(2)22-28-24(31-29-22)17-6-8-30(9-7-17)23-20(13-26)11-21(14-27-23)18-4-5-19(12-25)16(3)10-18/h4-5,10-11,14-15,17H,6-9H2,1-3H3 |
InChI 键 |
TXALYVIWRLTFFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N3CCC(CC3)C4=NC(=NO4)C(C)C)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3H]eletriptan](/img/structure/B10771413.png)


![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)
![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)


![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)
![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)